8-Chloro-1-(2-chlorophenyl)-3H-2-benzazepine
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Overview
Description
8-Chloro-1-(2-chlorophenyl)-3H-2-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-chlorophenyl)-3H-2-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate as reagents. The reaction is carried out under mild conditions, leading to the formation of the desired benzazepine structure .
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-(2-chlorophenyl)-3H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
8-Chloro-1-(2-chlorophenyl)-3H-2-benzazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-3H-2-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Uniqueness
8-Chloro-1-(2-chlorophenyl)-3H-2-benzazepine is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups. These structural features contribute to its distinct chemical and biological properties, differentiating it from other benzazepine derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
81078-18-4 |
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Molecular Formula |
C16H11Cl2N |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine |
InChI |
InChI=1S/C16H11Cl2N/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
InChI Key |
VKMJMAKCIZBRHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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